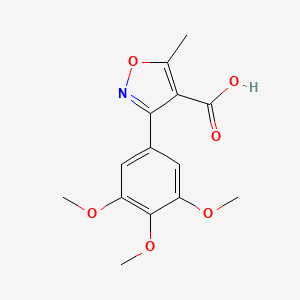

5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid

Descripción

Chemical Structure and Synthesis 5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5, a carboxylic acid at position 4, and a 3,4,5-trimethoxyphenyl group at position 3 (Figure 1). Its synthesis involves nucleophilic addition of a primary amine group to an aromatic aldehyde under catalytic conditions, followed by hydrolysis and purification via chromatography and recrystallization . Key intermediates, such as 5-amino-3-methyl-4-isoxazolecarboxylic acid, are generated using methods described in patents and prior literature .

Biological Activity and Mechanism This compound (referred to as 1aa in ) exhibits potent cytotoxic activity against cancer cells. At 100 µM, it stimulates microtubule depolymerization in A549 human lung carcinoma cells, with IC₅₀ values of 0.99 µM (cell growth inhibition) and 0.271 µM (viability reduction). The 3,4,5-trimethoxyphenyl moiety is critical for its multitarget profile, influencing interactions with tubulin and other molecular targets .

Propiedades

Fórmula molecular |

C14H15NO6 |

|---|---|

Peso molecular |

293.27 g/mol |

Nombre IUPAC |

5-methyl-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C14H15NO6/c1-7-11(14(16)17)12(15-21-7)8-5-9(18-2)13(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,16,17) |

Clave InChI |

ZDWCZJURXHVMGP-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=NO1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Formation of the Isoxazole Ring

The core isoxazole ring is typically synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes or related precursors. According to patent US20030139606A1, an improved route involves the generation of nitrile oxides in situ from hydroxamoyl chlorides, which then undergo cycloaddition with suitable alkynes bearing the methyl and aromatic substituents.

$$

\text{Hydroxamoyl chloride} + \text{Base} \rightarrow \text{Nitrile oxide} \

\text{Nitrile oxide} + \text{Alkyne} \rightarrow \text{Isoxazole derivative}

$$

- Temperature: 0°C to room temperature

- Solvent: Dichloromethane or acetonitrile

- Base: Triethylamine or N,N-diisopropylethylamine

- High regioselectivity

- Mild conditions prevent side reactions

- Compatibility with functional groups

Introduction of the 3-Substituted Phenyl Group

The 3-position phenyl substituent with 3,4,5-trimethoxy groups is introduced via Suzuki-Miyaura coupling or via nucleophilic aromatic substitution if suitable halogenated intermediates are available.

- Reacting a 3-bromo or 3-chloro isoxazole intermediate with a 3,4,5-trimethoxyphenylboronic acid

- Catalyst: Palladium(0) complexes such as Pd(PPh₃)₄

- Solvent: Toluene or ethanol/water mixture

- Conditions: Reflux at 80-100°C

Alternative Nucleophilic Substitution:

- Employing a phenol derivative under basic conditions to attach the trimethoxyphenyl group

Note:

The Suzuki coupling offers high regioselectivity and yields, making it preferable for large-scale synthesis.

Methylation at the 5-Position

The methyl group at the 5-position is introduced via electrophilic methylation of the isoxazole ring or via methylation of a precursor hydroxyl group if present.

- Using methyl iodide or dimethyl sulfate

- Base: Potassium carbonate or sodium hydride

- Solvent: Acetone or dimethylformamide

- Temperature: 0°C to room temperature

- Control over selectivity is critical to avoid over-methylation

Carboxylation to Form the Acid

The carboxylic acid functionality is introduced through oxidation of a methyl or aldehyde precursor or via direct carboxylation of the isoxazole ring.

- Employing potassium permanganate or potassium dichromate under controlled conditions

- Alternatively, using oxidative cleavage of side chains

- Using carbon dioxide under pressure in the presence of a base (e.g., sodium hydroxide)

- Catalysts such as copper or palladium complexes can facilitate this step

Note:

Patent US20030139606A1 describes the oxidation of the methyl group at the 4-position to the carboxylic acid using oxidants like potassium permanganate, with careful temperature control to prevent ring degradation.

Process Optimization and Control Measures

Notes on Alternative Routes and Challenges

- Alternative routes involve direct functionalization of the isoxazole ring via electrophilic substitution, but these often suffer from regioselectivity issues.

- Challenges include controlling the formation of regioisomers, minimizing by-products such as over-oxidized species or polymeric materials, and ensuring scalability.

Summary of Key Reaction Conditions

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

Oxidation: Formation of oxides or quinones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Isoxazole Derivatives with Varied Aryl Substituents

Key Observations

- Electron-Withdrawing vs. Electron-Donating Groups : The 3-nitrophenyl substituent (electron-withdrawing) may enhance reactivity but reduce solubility compared to the 3,4,5-trimethoxyphenyl group (electron-donating) .

- Aromatic vs.

Halogen-Substituted Derivatives

Key Observations

- Halogen Effects : Chlorine and bromine substituents increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Derivatives with Modified Functional Groups

Structural-Activity Relationship (SAR) Insights

- 3,4,5-Trimethoxyphenyl Superiority: The trimethoxy motif in the target compound maximizes interactions with tubulin and other targets, outperforming mono- or di-methoxy analogs (e.g., 3-(4-methoxyphenyl) derivatives) .

- Substituent Position Matters : Ortho-substituted halogens (e.g., 2-chlorophenyl) may sterically hinder target binding compared to para-substituted groups .

- Heterocyclic vs.

Data Tables for Key Comparisons

Table 1: Physicochemical Properties

*Estimated using PubChem data.

Actividad Biológica

5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid is a synthetic organic compound belonging to the isoxazole family. Its unique structure, characterized by a methyl group at the 5-position and a trimethoxyphenyl substituent at the 3-position of the isoxazole ring, contributes to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.28 g/mol. The presence of multiple methoxy groups enhances its lipophilicity and solubility in organic solvents, which may influence its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₇N₁O₅ |

| Molecular Weight | 273.28 g/mol |

| Functional Groups | Isoxazole ring, carboxylic acid, methoxy groups |

Mechanisms of Biological Activity

Research indicates that compounds within the isoxazole family exhibit a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may interact with proteins involved in cancer progression. It has shown potential in inhibiting tumor growth through mechanisms such as apoptosis induction and modulation of signaling pathways related to cell proliferation.

- Antioxidant Properties : The compound's structure allows it to scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage associated with various diseases.

- Enzyme Interaction : The compound may bind to specific enzymes or receptors involved in metabolic processes, thereby influencing their activity and contributing to its therapeutic effects.

In Vitro Studies

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines:

- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer) and A549 (lung cancer). The IC50 values ranged from 6.76 µg/mL for HCT116 to higher values for A549, indicating selective activity against certain cancer types .

Table of Cytotoxicity Results

| Cell Line | IC50 (µg/mL) | Comparison to Control |

|---|---|---|

| HCT116 | 6.76 | Better than 5-fluorouracil (77.15 µg/mL) |

| A549 | 193.93 | Lower than control (371.36 µg/mL) |

Case Studies

- Mechanistic Insights : Studies have shown that treatment with this compound leads to an increase in caspase-3 production in HCT116 cells, indicating the activation of apoptotic pathways . This suggests that the compound may induce apoptosis through caspase-mediated mechanisms.

- Structural Activity Relationship (SAR) : Comparative studies with related compounds indicate that the presence and positioning of methoxy groups significantly influence biological activity. For instance, compounds lacking these groups exhibited reduced efficacy against cancer cell lines.

Q & A

Q. What synthetic routes are recommended for synthesizing 5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid with high purity?

- Methodological Answer : A common approach involves refluxing a mixture of substituted phenyl precursors (e.g., 3,4,5-trimethoxybenzaldehyde derivatives) with hydroxylamine and diketene derivatives in acetic acid. For example, describes a reflux method using sodium acetate and acetic acid for analogous isoxazole synthesis, yielding crystalline precipitates that are filtered, washed, and recrystallized (DMF/acetic acid mixture). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the final product .

| Key Reaction Parameters |

|---|

| Solvent: Acetic acid |

| Temperature: Reflux (~118°C) |

| Time: 3–5 hours |

| Purification: Recrystallization (DMF:AcOH) |

Q. How can the crystal structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals suitable for XRD are grown via slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO or DMF). and detail protocols for isoxazole derivatives, including data collection at synchrotron facilities (e.g., Advanced Photon Source) and refinement using SHELX software. Key metrics include bond angles, torsion angles, and hydrogen-bonding networks .

Q. What analytical techniques are critical for characterizing purity and functional groups?

- Methodological Answer :

- HPLC : Assess purity (>95% as per ) using a C18 column with UV detection (λ = 254 nm).

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm).

- FT-IR : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific enzyme targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., kinases or cyclooxygenases). highlights the use of bromophenyl-isoxazole derivatives in neurological targets. Adjust force fields to account for methoxy group electronegativity and isoxazole ring planarity. Validate predictions with in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds.

- Meta-Analysis : Compare substituent effects (e.g., shows chloro/bromo substitutions alter IC₅₀ values in anti-inflammatory assays).

- Dose-Response Curves : Ensure EC₅₀/IC₅₀ values are calculated under identical conditions (pH, temperature) .

Q. How to design structure-activity relationship (SAR) studies for optimizing pharmacological properties?

- Methodological Answer :

- Substituent Variation : Systematically modify the 3,4,5-trimethoxyphenyl group (e.g., replace methoxy with ethoxy or halogens) and assess changes in logP (lipophilicity) and solubility.

- In Vivo Testing : Use rodent models to correlate pharmacokinetics (e.g., oral bioavailability) with structural modifications. and demonstrate how halogenated derivatives enhance blood-brain barrier penetration .

| SAR Design Parameters |

|---|

| Variable Groups: Methoxy, halogen, alkyl |

| Assays: Cytotoxicity (MTT), enzyme inhibition (IC₅₀) |

| Computational Tools: QSAR, CoMFA |

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

- Methodological Answer :

- Solvent Optimization : Replace acetic acid with scalable solvents (e.g., ethanol/water mixtures) to reduce corrosion risks.

- Catalysis : Use Amberlyst-15 or p-toluenesulfonic acid to accelerate cyclization steps.

- Purification : Switch from column chromatography to recrystallization or fractional distillation for cost efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.